5-Oxa-2-azaspiro[3.4]octan-7-one
Description
Exploration of Three-Dimensional Chemical Space and Conformational Rigidity
The inherent three-dimensionality of spirocyclic scaffolds allows for a more comprehensive exploration of chemical space compared to their flatter, aromatic counterparts. rsc.orgtandfonline.combldpharm.com This spatial arrangement, stemming from the sp³-hybridized spiro-carbon, enables the precise positioning of functional groups in three dimensions, which can lead to enhanced interactions with the intricate binding sites of biological targets. tandfonline.comchembridge.com Furthermore, the rigidity of spirocycles, particularly those composed of smaller rings, limits the number of accessible conformations. tandfonline.comchembridge.com This conformational constraint can reduce the entropic penalty upon binding to a receptor, potentially leading to higher binding affinities and improved biological activity. rsc.org
Role as Privileged Building Blocks and Scaffolds in Medicinal Chemistry Programs
Spirocyclic motifs are now considered privileged building blocks in drug discovery programs. rsc.orgnih.govnih.gov Their unique structural and conformational properties often translate into improved potency, selectivity, and desirable physicochemical properties, such as increased aqueous solubility. rsc.orgbldpharm.combldpharm.com The incorporation of spirocycles can lead to novel chemical entities with strong intellectual property potential. rsc.org A growing number of approved drugs and clinical candidates incorporate spirocyclic scaffolds, demonstrating their value in addressing a wide range of therapeutic targets, including G protein-coupled receptors (GPCRs), ion channels, and enzymes. rsc.orgtandfonline.comnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
5-oxa-2-azaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C6H9NO2/c8-5-1-6(9-2-5)3-7-4-6/h7H,1-4H2 |
InChI Key |
YEWWSDCCCBXWIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)COC12CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Oxa 2 Azaspiro 3.4 Octan 7 One and Analogues
Annulation Strategies for Spiro[3.4]octane Ring Systems
The construction of the spiro[3.4]octane framework, which joins a cyclopentane (B165970) and a cyclobutane (B1203170) ring through a single carbon atom, can be approached by forming either the five-membered or the four-membered ring in the key annulation step. Annulation is defined as a ring-forming process where two molecular fragments are joined by the formation of two new bonds.
Cyclopentane Ring Annulation Approaches
The formation of the cyclopentane ring onto a pre-existing four-membered ring is a common strategy. Various methods have been developed for cyclopentane synthesis, although they are not as universally applied as reactions for six-membered rings like the Robinson annulation. baranlab.orgwikipedia.org One approach involves the annulation of azaoxyallyl cations. For instance, a cyclopentanoyl chloride can be converted to an O-benzyl hydroxamic acid, which upon treatment with a base, generates an azaoxyallyl cation. This cation can then react with a nitrile to form a benzyloxy-substituted imidazolin-5-one, a precursor that can be further elaborated into a spirocyclic system. mdpi.com
Another strategy utilizes cyclopropyl (B3062369) phosphonium (B103445) salts for the cyclopentannulation of 2-alkyl-substituted cyclic 1,3-diones. This method allows for the introduction of diverse substituents at the bridgehead position of the resulting diquinane system. acs.org Tandem ring-closing metathesis (RCM) reactions have also been employed to create spirocyclic systems, with a noticeable preference for the formation of five-membered rings over seven-membered rings, suggesting a kinetically favored cyclization process. capes.gov.br
A specific example of cyclopentane annulation is seen in the synthesis of 2-azaspiro[3.4]octane, where one of the successful routes involved the formation of the cyclopentane ring as the key step. rsc.org
Four-Membered Ring Annulation Approaches
Alternatively, the four-membered ring can be constructed onto an existing five-membered ring. The synthesis of four-membered ring-containing spirocycles has been a subject of considerable interest. nih.govacs.org Two of the three successful synthetic routes to 2-azaspiro[3.4]octane involved the annulation of the four-membered ring. rsc.org
One notable method for constructing four-membered rings is the [2+2] cycloaddition. For example, the Staudinger [2+2] ketene-imine cycloaddition is a well-established method for synthesizing β-lactams, which are four-membered cyclic amides. nih.gov While not always a multicomponent reaction, this approach is fundamental to the formation of the azetidinone ring.
Cyclization Reactions in the Formation of Spiro-Lactam Motifs
The lactam functionality, a cyclic amide, is a key feature of 5-oxa-2-azaspiro[3.4]octan-7-one. The formation of this spiro-lactam motif often relies on powerful cyclization reactions.
Intramolecular Cyclization Pathways from Linear Precursors
Intramolecular cyclization is a powerful strategy for constructing cyclic molecules from open-chain precursors. nih.govresearchgate.net In the context of spiro-lactams, a linear precursor containing both the nucleophilic amine and the electrophilic carboxylic acid derivative can be induced to cyclize, forming the lactam ring.
A rhodium(III)-catalyzed intramolecular cyclization of amides with maleimides has been developed to synthesize spiropyrrolidinetriones. acs.org This process proceeds through a C-H activation and C-N bond formation, leading to the desired spiro-γ-lactams in high yields. acs.org A key step in one synthesis of irbesartan, a drug containing a spiro-imidazolin-5-one, involves the intramolecular cyclization of a diamide (B1670390) precursor under base-promoted conditions. mdpi.com
Furthermore, a silica (B1680970) gel-promoted cyclization of a tryptamine-ynamide precursor has been utilized to construct a spiro(pyrrolidine-3,3′-oxindole) core. acs.org This cascade reaction involves an intramolecular Michael addition followed by the capture of the resulting iminium ion. acs.org
Multicomponent Reactions for Densely Functionalized Systems
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. rsc.org MCRs are particularly well-suited for the synthesis of complex and densely functionalized molecules, including spiro-lactams. researchgate.netmdpi.commdpi.com
One such example is the Ugi four-component reaction (Ugi-4CR) used in the synthesis of spiro-β-lactam-pyrroloquinolines. acs.org This reaction involves the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to generate a versatile precursor that can then undergo intramolecular cyclization to form the spiro-β-lactam scaffold. acs.org
Another MCR approach for synthesizing γ-lactam derivatives involves the reaction of amines, aldehydes, and pyruvate (B1213749) derivatives. mdpi.com The proposed mechanism starts with the formation of imine and enamine intermediates, followed by a Mannich reaction and subsequent intramolecular cyclization to yield the γ-lactam. mdpi.com
Specific Synthetic Routes to 5-Oxa-2-azaspiro[3.4]octane Systems
Reduction and Cyclization of β-Hydroxy Nitriles
The reductive cyclization of hydroxy nitriles represents a powerful method for synthesizing heterocyclic compounds. While direct examples for the synthesis of this compound via this method are not prevalent in recent literature, the cyclization of δ-hydroxy nitriles to form N,O-acetals and glycosylamines has been described. nih.gov This process involves the stereoselective reduction of a nitrile group to a primary amine, which then undergoes intramolecular cyclization with a hydroxyl group in the same molecule. nih.gov This methodology highlights a potential, albeit less explored, pathway where a suitably substituted β-hydroxy nitrile could theoretically undergo reduction and subsequent intramolecular lactamization or lactonization to form spirocyclic structures analogous to the title compound.
Rhodium-Catalyzed O-H Insertion and C-C Bond Forming Cyclizations
Rhodium catalysis has emerged as a potent tool for C-H activation and subsequent bond formation, enabling the efficient synthesis of complex cyclic molecules. A notable application is the Rh(III)-catalyzed synthesis of spiro-γ-lactams from non-bidentate secondary benzamides and maleimides. acs.org This process proceeds via ortho-C(sp²)-H activation of the benzamide (B126), followed by intramolecular cyclization and C-N bond formation to furnish the desired spiro-γ-lactams in excellent yields. acs.org The mechanism is believed to involve the formation of a six-membered rhodacycle, insertion of the maleimide, and subsequent intramolecular aza-Michael addition to yield the final spiro-cyclized product. acs.org
Another relevant rhodium-catalyzed approach involves the decarbonylative coupling of benzocyclobutenones with cyclic olefins through C-C bond activation. nih.gov While this method produces all-carbon spirocycles, it showcases the utility of rhodium in facilitating complex C-C bond formations to create spirocyclic scaffolds. nih.gov
Table 1: Optimization of Rh(III)-Catalyzed Spiro-γ-Lactam Synthesis The following table summarizes the screening of reaction conditions for the synthesis of spiro-γ-lactam 3a from N-phenyl benzamide and N-phenylmaleimide.
| Entry | Catalyst | Oxidant/Additive | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | [RhCpCl₂]₂ | Ag₂CO₃ | 72 | acs.org |
| 2 | [RhCpCl₂]₂ | AgOAc | 56 | acs.org |
| 3 | [RhCpCl₂]₂ | Cu(OAc)₂ | 45 | acs.org |
| 4 | [Ru(p-cymene)Cl₂]₂ | Ag₂CO₃ | Trace | acs.org |
| 5 | [IrCpCl₂]₂ | Ag₂CO₃ | No Reaction | acs.org |
Staudinger Synthesis and Related [2+n] or [4+n] Cycloadditions for Spiro-Lactams
Beyond the classic [2+2] cycloaddition, other cycloaddition strategies are also employed. The diastereoselective 1,3-dipolar cycloaddition of nitrile oxides with 6-alkylidene penicillanates provides a route to novel chiral spiroisoxazoline-penicillanates. nih.govrsc.org This reaction creates two new stereogenic centers, including a quaternary spiro carbon, demonstrating a powerful method for building complex, stereochemically rich spiro-β-lactam systems. nih.govrsc.org
Optimization of Synthetic Conditions for Yield and Purity
Achieving high yield and purity in the synthesis of complex molecules like this compound and its analogues is critically dependent on the fine-tuning of reaction conditions.
Solvent Selection and Catalysis in Spiroannulation
The choice of solvent and catalyst can profoundly influence the outcome of a spiroannulation reaction. In the Staudinger synthesis of β-lactams, for instance, an increase in solvent polarity has been observed to favor the formation of trans-isomers. researchgate.net Catalysis is also a key parameter. In the synthesis of dispirooxindole-β-lactams, p-toluenesulfonic acid has been effectively used as a catalyst in moist ethanol. eurekalert.org For oxidative cyclizations, ceric ammonium (B1175870) nitrate (B79036) (CAN) has been employed to mediate the formation of spiro-lactams from N-furan-2-ylmethyl-β-enaminones. figshare.com In Rhodium-catalyzed reactions, extensive screening of the metal catalyst, oxidant, and additives is often necessary to maximize yield, with combinations like [RhCp*Cl₂]₂ and Ag₂CO₃ proving highly effective for spiro-γ-lactam formation. acs.org
Temperature Control and Side-Product Mitigation
Mitigating side-product formation is another crucial aspect of synthesis optimization. Undesired reactions, such as aspartimide formation, can occur during peptide synthesis and cyclization. nih.gov Careful selection of protecting groups for reactive functional groups, such as the side chains of aspartic acid and cysteine, has been shown to be an effective strategy to minimize the formation of these side products and successfully obtain the desired cyclic peptide. nih.gov
Table 2: Effect of Reaction Conditions on 1,3-Dipolar Cycloaddition Yield Comparison of batch (conventional heating) and microwave-induced (MW) conditions for the synthesis of spiroisoxazoline-β-lactam 6a.
| Method | Temperature | Time (h) | Yield of 6a (%) | Overall Yield (%) | Reference |
|---|---|---|---|---|---|
| Batch | Room Temp. | 7.5 | 60 | 92 | nih.gov |
| Batch | Room Temp. | 24 | 49 | 49 | nih.gov |
| Batch | Reflux | 7.5 | 59 | 97 | nih.gov |
| MW | 100 °C | 1 | 51 | 74 | nih.gov |
Enantioselective Approaches to this compound Derivatives
The synthesis of single enantiomers of chiral molecules is of paramount importance, particularly in medicinal chemistry. Several enantioselective strategies have been developed for spiro-lactam derivatives.
One major strategy is substrate-controlled synthesis, where the stereochemistry of the product is dictated by a chiral starting material. An example is the diastereoselective 1,3-dipolar cycloaddition reaction between nitrile oxides and a chiral 6-alkylidene penicillanate, which leads to the formation of chiral spiroisoxazoline-penicillanates with high diastereoselectivity. nih.govrsc.org Similarly, the reaction of chiral diazotetramic acids has been shown to yield exclusively trans-diastereomeric β-lactams. researchgate.net
Another approach utilizes chiral reagents or auxiliaries. The reaction of azetidine-2,3-diones with an optically active chiral reagent, such as trans-4-hydroxy-L-proline, can produce optically active cis- and trans-β-lactams. eurekalert.org
Catalytic enantioselective synthesis represents a highly efficient and atom-economical approach. While not directly applied to the title compound in the reviewed literature, methods like the Corey–Bakshi–Shibata (CBS) reduction are foundational for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst. wordpress.com Such catalytic systems are instrumental in establishing key stereocenters in a wide variety of complex molecules and represent a powerful potential strategy for the enantioselective synthesis of derivatives of this compound.
Overview of Academic Research Trajectories for 5 Oxa 2 Azaspiro 3.4 Octan 7 One
While specific, in-depth research on 5-Oxa-2-azaspiro[3.4]octan-7-one is still emerging, the broader interest in spirocyclic scaffolds suggests a promising future for this compound. nih.govnih.gov The increasing availability of diverse spirocyclic building blocks is facilitating their more frequent use in drug discovery campaigns. nih.gov Research is likely to focus on the development of synthetic methodologies to access functionalized derivatives of this compound. Subsequent studies will likely explore the biological activities of these derivatives against various therapeutic targets, leveraging the unique structural and conformational features of this spirocyclic core.
Computational and Theoretical Studies of 5 Oxa 2 Azaspiro 3.4 Octan 7 One
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations offer a microscopic view of molecules, allowing for the determination of a wide range of properties from first principles. For 5-Oxa-2-azaspiro[3.4]octan-7-one, these methods can elucidate its electronic structure, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) for Spectroscopic Predictions
While specific experimental spectroscopic data for this compound is not widely published, Density Functional Theory (DFT) stands as a robust method for its theoretical prediction. DFT calculations could be employed to forecast its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Such predictions are invaluable for the structural elucidation of newly synthesized batches of the compound and for the interpretation of experimental data. For instance, calculated vibrational frequencies can be correlated with experimental IR spectra to identify characteristic functional group vibrations, such as the carbonyl stretch of the lactam ring and the ether C-O-C stretches. Similarly, predicted NMR chemical shifts for ¹H and ¹³C nuclei would aid in the assignment of signals in experimentally obtained NMR spectra, confirming the connectivity and chemical environment of atoms within the spirocyclic framework.
Conformational Analysis and Energy Minimization
The three-dimensional structure of this compound is crucial for its chemical reactivity and biological activity. Conformational analysis, coupled with energy minimization calculations, can identify the most stable geometries of the molecule. nih.gov These studies typically involve systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer. For this compound, which has a rigid spirocyclic core, the conformational flexibility is limited. However, even subtle puckering of the rings can lead to different conformers with varying energies. Computational studies on similar spiro-lactam systems have highlighted the importance of identifying the global minimum energy conformation to understand their biological profiles. nih.gov Such analyses for this compound would provide critical information on its preferred shape, which is a key determinant in molecular recognition processes.
Molecular Descriptors and Cheminformatic Analysis
Cheminformatics provides a suite of computational tools to analyze and rationalize the physicochemical properties of molecules, which is particularly relevant in the context of drug discovery and development. For this compound, these methods help to classify its drug-likeness and to compare its structural features with those of known bioactive compounds.
Topological Polar Surface Area (TPSA) and LogP Determinations
The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are key descriptors for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. TPSA is defined as the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The LogP value indicates the lipophilicity of a molecule, which influences its solubility and membrane permeability.
For this compound, these values can be computationally predicted. The predicted molecular properties for a closely related analogue, 5-oxa-7-azaspiro[3.4]octan-6-one, include a predicted XlogP of 0.4 and a TPSA that would be influenced by the polar lactam and ether functionalities. nih.gov
Table 1: Predicted Physicochemical Properties of a this compound Analogue
| Descriptor | Predicted Value |
| XlogP | 0.4 |
| Note: Data for the analogue 5-oxa-7-azaspiro[3.4]octan-6-one. nih.gov |
Hydrogen Bond Donor/Acceptor Counts and Rotatable Bonds
The number of hydrogen bond donors and acceptors in a molecule is crucial for its interaction with biological targets and for its solubility. The number of rotatable bonds is an indicator of molecular flexibility. These parameters are part of Lipinski's rule of five, a set of guidelines to evaluate drug-likeness. For this compound, the secondary amine in the azetidine (B1206935) ring acts as a hydrogen bond donor, while the oxygen atoms of the carbonyl group and the ether linkage act as hydrogen bond acceptors. The spirocyclic nature of the molecule results in a low number of rotatable bonds, indicating a rigid structure.
Table 2: Predicted Molecular Properties of a 5-Oxa-2-azaspiro[3.4]octane Analogue
| Descriptor | Predicted Value |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Note: Data for the analogue 1-Oxa-7-azaspiro[3.4]octane. blogspot.com |
Bemis-Murcko Framework Analysis for Analogues
The Bemis-Murcko framework analysis is a method used in cheminformatics to identify the core scaffold of a molecule by removing all side chains. nih.govspandidos-publications.com This approach is valuable for understanding the structural diversity of chemical libraries and for identifying privileged scaffolds in drug discovery. The 5-oxa-2-azaspiro[3.4]octane core represents a unique and rigid three-dimensional framework. An analysis of databases of chemical compounds reveals that analogues based on the 5-oxa-2-azaspiro[3.4]octane scaffold are available, suggesting its utility as a building block in the design of novel molecules. spandidos-publications.com The inherent rigidity and defined spatial orientation of substituents on this spirocyclic scaffold make it an attractive starting point for the development of new therapeutic agents. researchgate.net
Predicted Collision Cross Section (CCS) Values
Predicted Collision Cross Section (CCS) Values for 2-Oxa-5-azaspiro[3.4]octan-6-one
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 128.07061 | 117.8 |
| [M+Na]⁺ | 150.05255 | 123.9 |
| [M-H]⁻ | 126.05605 | 121.5 |
| [M+NH₄]⁺ | 145.09715 | 134.0 |
| [M+K]⁺ | 166.02649 | 126.6 |
| [M+H-H₂O]⁺ | 110.06059 | 108.8 |
| [M+HCOO]⁻ | 172.06153 | 136.5 |
| [M+CH₃COO]⁻ | 186.07718 | 168.1 |
| [M+Na-2H]⁻ | 148.03800 | 125.3 |
| [M]⁺ | 127.06278 | 122.8 |
| [M]⁻ | 127.06388 | 122.8 |
Data sourced from PubChemLite for the isomer 2-Oxa-5-azaspiro[3.4]octan-6-one. uni.lu
Theoretical Exploration of Bioisosterism and Scaffold Design Principles
The exploration of novel chemical space is a primary objective in modern drug discovery. Strained spiro heterocycles, such as this compound, are emerging as a class of compounds with significant potential in this area. rsc.orgresearchgate.net
Strained Spiro Heterocycles (SSHs) are of increasing interest to medicinal chemists as non-classical three-dimensional bioisosteres. rsc.orgresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological or physicochemical characteristics to a molecule. The rigid, spirocyclic core of SSHs offers a defined three-dimensional geometry that can be used to mimic the spatial arrangement of atoms in more common, often flexible, ring systems. rsc.org The inclusion of a small, strained ring, such as the azetidine and tetrahydrofuran (B95107) rings in this compound, results in a more compact and rigid molecular architecture. rsc.org This rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding. nih.gov Furthermore, the incorporation of heteroatoms provides vectors for chemical modification, allowing for the fine-tuning of physicochemical properties like solubility and metabolic stability. rsc.org
A key application of SSHs in scaffold design is their use as surrogates for more traditional heterocyclic motifs like piperazine (B1678402) and morpholine, which are prevalent in many approved drugs. While these common heterocycles are well-established, their pharmacological and pharmacokinetic profiles are not always optimal. Spirocyclic structures such as this compound can serve as three-dimensional, rigid analogs of these rings. The spirocyclic nature introduces a higher degree of saturation and a more defined spatial arrangement of substituents compared to the often more flexible six-membered rings. rsc.org This can lead to improved properties such as increased metabolic stability and enhanced solubility. researchgate.net The development of synthetic routes to novel azaspiro[3.4]octanes is driven by their potential to act as multifunctional modules in drug discovery, providing new areas of chemical space with straightforward handles for further chemical diversification. sigmaaldrich.com
Applications in Medicinal Chemistry and Chemical Biology Utilizing 5 Oxa 2 Azaspiro 3.4 Octan 7 One Scaffolds
Design and Synthesis of Advanced Pharmacophores Based on 5-Oxa-2-azaspiro[3.4]octan-7-one
The design and synthesis of novel molecular entities are central to the discovery of new drugs. The this compound core provides a unique starting point for creating sophisticated pharmacophores that can modulate the activity of various biological targets.
Spirocyclic Scaffolds for Enhancing Drug-Likeness and Target Selectivity
Spirocyclic scaffolds, such as this compound, are increasingly utilized in drug discovery to enhance key molecular properties. Their inherent three-dimensionality allows for a departure from the "flat" structures of many traditional aromatic compounds, which can lead to improved physicochemical and pharmacokinetic profiles. The introduction of a spirocyclic core can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher success rates in clinical development.
The rigidity of the spirocyclic system also plays a crucial role in enhancing target selectivity. By locking the conformation of a molecule, the spiro center can precisely orient functional groups to optimize interactions with a specific biological target while minimizing off-target effects. This conformational restriction can lead to a more potent and selective drug candidate. For instance, replacing more flexible moieties with spirocycles has been shown to improve selectivity for various targets by providing a well-defined vector for substituent placement. researchgate.net
Introduction of Intellectual Property through Novel Scaffolds
In the competitive landscape of pharmaceutical research, the development of novel chemical entities is paramount for securing intellectual property rights. The synthesis of new spirocyclic scaffolds, including derivatives of this compound, provides a pathway to uncharted chemical space. This novelty is a key factor in obtaining patents for new drug candidates.
The exploration of derivatives of the this compound core has led to the filing of patents for compounds with potential therapeutic applications. For example, patent applications have been submitted for 5-oxa-2-azaspiro[3.4]octane derivatives as M4 receptor agonists, highlighting the value of this scaffold in generating new intellectual property in the pursuit of novel treatments for neurological and psychiatric disorders. google.comgoogle.com The compact and tunable nature of these spirocycles allows for the creation of diverse chemical libraries, further expanding the potential for new discoveries and patentable inventions. researchgate.net
Mechanisms of Molecular Interaction for this compound Derivatives
Understanding how a molecule interacts with its biological target at a molecular level is fundamental to rational drug design. Derivatives of this compound have been shown to engage with specific enzymes through a variety of molecular interactions, leading to the modulation of their activity.
General Principles of Interaction with Molecular Targets and Pathways
The spirocyclic nature of the this compound scaffold provides a rigid framework that can be functionalized to interact with specific biological targets. The precise spatial arrangement of substituents allows for the formation of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues of a protein's binding site.
A notable example is the interaction of a 7-oxa-5-azaspiro[3.4]octan-6-one derivative with monoacylglycerol lipase (B570770) (MAGL). X-ray crystallography has revealed that the lactam moiety of the spirocyclic core can form direct hydrogen bonds with key residues in the enzyme's active site, such as Arg57 and His121. nih.gov This specific binding mode, distinct from other known MAGL inhibitors, underscores the potential of this scaffold to generate novel classes of enzyme modulators. nih.gov The ability to form these targeted interactions is a direct result of the constrained conformation imposed by the spirocyclic system.
Interaction as Electrophilic Aminating Agents in Biochemical Systems
Electrophilic amination is a process where an electrophilic nitrogen source reacts with a nucleophile to form a new carbon-nitrogen bond. wikipedia.orgnih.gov This type of reactivity is characteristic of specific classes of compounds, such as those containing N-O bonds or other suitably activated nitrogen centers. Based on the available scientific literature, there is no evidence to suggest that this compound or its derivatives function as electrophilic aminating agents in biochemical systems. The chemical structure of the this compound core does not possess the typical features of an electrophilic aminating agent.
Modulators of Specific Enzymes (e.g., Monoacylglycerol Lipase)
Derivatives of this compound have emerged as potent and reversible inhibitors of monoacylglycerol lipase (MAGL), a serine hydrolase that plays a key role in the endocannabinoid system. nih.govacs.org The inhibition of MAGL is a promising therapeutic strategy for a range of neurological and inflammatory disorders.
Through a structure-based drug design approach, researchers have developed highly potent MAGL inhibitors incorporating the 7-oxa-5-azaspiro[3.4]octan-6-one scaffold. nih.gov One such compound, (2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one, demonstrated a high inhibitory potency with an IC50 of 6.2 nM. nih.gov This compound exhibited good oral absorption and blood-brain barrier penetration, leading to significant pharmacodynamic effects in preclinical models. nih.gov The spirocyclic core was identified as a novel bioisostere of a 3-oxo-3,4-dihydro-2H-benzo[b] researchgate.netacs.orgoxazin-6-yl moiety, showcasing the utility of this scaffold in generating new chemical series with improved properties. nih.gov
Below is a table summarizing the activity of a key this compound derivative as a monoacylglycerol lipase inhibitor.
| Compound ID | Structure | Target | IC50 (nM) | Key Interactions |
| 4f | (2s,4s)-2-((3-((3-chloro-4-methylbenzyl)oxy)azetidin-1-yl)carbonyl)-7-oxa-5-azaspiro[3.4]octan-6-one | Monoacylglycerol Lipase (MAGL) | 6.2 | Hydrogen bonds with Arg57 and His121 |
Ligand Interactions with Receptors (e.g., Neurotransmitter Receptors, EGFR)
The 5-oxa-2-azaspiro[3.4]octane framework has proven to be a versatile scaffold for developing ligands that interact with a variety of receptors, including neurotransmitter receptors and the epidermal growth factor receptor (EGFR).
Derivatives of 5-oxa-2-azaspiro[3.4]octane have been investigated as agonists for the M4 muscarinic acetylcholine (B1216132) receptor, a neurotransmitter receptor implicated in neurological and psychiatric disorders. google.com These compounds are designed to selectively activate the M4 receptor, which may offer a therapeutic benefit in conditions such as schizophrenia and Alzheimer's disease. The spirocyclic core helps to orient the substituent groups in a manner that facilitates binding to the receptor's active site.
In the realm of somatostatin (B550006) receptors, which are also involved in neurotransmission and hormonal regulation, derivatives of a closely related scaffold, 5-oxa-2,6-diazaspiro[3.4]oct-6-ene, have been identified as potent and selective antagonists of the somatostatin receptor subtype 5 (SSTR5). nih.gov One notable compound, 1-(2-((2,6-diethoxy-4'-fluorobiphenyl-4-yl)methyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-en-7-yl)piperidin-4-carboxylic acid, demonstrated high affinity for the human SSTR5 with an IC50 of 9.6 nM. nih.gov
Furthermore, the isomeric 2-oxa-6-azaspiro[3.4]octane moiety has been incorporated into the design of EGFR inhibitors. One such compound showed potent inhibitory activity against EGFR and was found to have improved water solubility compared to the parent compound, gefitinib. This highlights the potential of this spirocyclic system to enhance the developability of kinase inhibitors.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The biological activity and physicochemical properties of compounds containing the this compound scaffold are highly dependent on the nature and position of various substituents.
The rigid spirocyclic core of 5-oxa-2-azaspiro[3.4]octane plays a crucial role in pre-organizing the attached functional groups into a specific three-dimensional arrangement, which can lead to enhanced binding affinity and selectivity for a particular biological target. The presence of the oxygen and nitrogen heteroatoms within the core provides opportunities for hydrogen bonding and other polar interactions with the receptor.
In the context of SSTR5 antagonists, the diazaspiro[3.4]octene core was a key element in achieving high potency. nih.gov Modifications to this core, such as the introduction of additional nitrogen atoms, can significantly influence the biological activity profile. For instance, the replacement of a carbon atom with a nitrogen atom to form the 5-oxa-2,6-diazaspiro[3.4]oct-6-ene scaffold was a critical step in the development of potent SSTR5 antagonists.
The biological activity of 5-oxa-2-azaspiro[3.4]octane derivatives can be finely tuned by the strategic introduction of different functional groups. In the development of SSTR5 antagonists, the substitution pattern on the biphenyl (B1667301) moiety and the nature of the carboxylic acid bioisostere were found to be critical for both potency and safety. nih.gov For example, the introduction of a carboxyl group at the 4-position of the benzene (B151609) ring significantly enhanced potency. nih.gov However, this led to moderate inhibition of the human ether-a-go-go-related gene (hERG) channel. Further optimization revealed that replacing the 4-benzoic acid with an isonipecotic acid dramatically reduced hERG inhibition while maintaining potent SSTR5 antagonism. nih.gov
The following table illustrates the structure-activity relationship of selected 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as SSTR5 antagonists:
| Compound | R Group | hSSTR5 IC50 (nM) | hERG Inhibition (% at 30µM) |
|---|---|---|---|
| 10c | 4-benzoic acid | Potent | Moderate |
| 25a | isonipecotic acid | 9.6 | 5.6 |
This data clearly demonstrates how modification of a functional group can significantly impact the biological profile of the compound, improving its therapeutic potential by reducing off-target effects.
The design of the spirocyclic scaffold itself can have a profound impact on the physicochemical and pharmacokinetic properties of a drug candidate. The introduction of a spirocyclic center generally increases the three-dimensionality of a molecule, which can lead to improved solubility and metabolic stability.
In the case of the 2-oxa-6-azaspiro[3.4]octane-containing EGFR inhibitor, the spirocyclic moiety contributed to improved water solubility. This is a significant advantage in drug development, as poor solubility can hinder oral absorption and bioavailability. The introduction of heteroatoms, such as the oxygen in the 5-oxa-2-azaspiro[3.4]octane core, can also influence properties like lipophilicity (LogP) and polar surface area, which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Generally, the incorporation of polar heteroatoms tends to lower LogP, which can be beneficial for reducing off-target toxicities associated with high lipophilicity.
Advanced Research Directions and Future Perspectives for 5 Oxa 2 Azaspiro 3.4 Octan 7 One
Development of More Efficient and Sustainable Synthetic Methodologies
Future research will undoubtedly focus on refining the synthesis of 5-Oxa-2-azaspiro[3.4]octan-7-one to be more efficient, cost-effective, and environmentally benign. Current synthetic strategies, while effective, provide a foundation for significant improvement.
Researchers have developed concise, step-economic routes to access the core oxa-azaspiro[3.4]octane scaffold. lookchem.com These methods are crucial as they reduce the number of synthetic steps, which often translates to lower costs and less waste. For instance, a key approach involves the construction of the spirocycle from readily available starting materials through robust chemical transformations. lookchem.comrsc.org A notable synthesis produces the Boc-protected ketone (2-Boc-7-oxo-5-oxa-2-azaspiro[3.4]octane), which serves as a direct precursor and a versatile intermediate for further functionalization. lookchem.combiosynth.com
However, many current routes produce a racemic mixture of enantiomers. lookchem.com A significant area of future development will be the creation of asymmetric or stereoselective syntheses to produce specific enantiomers directly. This is critical because different stereoisomers of a chiral molecule can have vastly different biological or material properties. researchgate.net Strategies may involve the use of chiral catalysts or biomimetic approaches. thieme-connect.com
Table 1: Overview of Synthetic Strategies for the 5-Oxa-2-azaspiro[3.4]octane Scaffold
| Starting Material Example | Key Transformation | Outcome | Key Advantages | Ref |
| Conjugated ester | Multi-step sequence | Racemic oxa-azaspiro[3.4]octane modules | Step-economic, provides access to diverse functional handles | sigmaaldrich.comlookchem.com |
| 1-BOC-3-oxoylidene-azetidine | 3-step sequence involving allylation and cyclization | Functionalized derivative (e.g., tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate) | Access to specifically functionalized analogues | google.com |
| Simple cyclic precursors | Annulation of azetidine (B1206935) or cyclopentane (B165970) ring | 2-azaspiro[3.4]octane core | Use of readily available materials, conventional transformations | rsc.org |
Application in Material Science and Other Interdisciplinary Fields
While the primary focus for spirocyclic scaffolds like this compound has been in medicinal chemistry, their unique structural and physical properties present significant opportunities in material science. researchgate.netnih.gov The rigid, three-dimensional nature of the spirocycle can be exploited to create novel polymers and advanced materials with tailored properties.
Spirocyclic β-lactams, a class to which this compound belongs, have been identified for their potential in developing new types of polymers. researchgate.netthieme-connect.com The incorporation of such rigid, non-planar monomers into a polymer backbone can disrupt chain packing, influencing properties like solubility, thermal stability, and mechanical strength. Research into the synthesis of "TB-polymers" and aggregation-induced emission luminogens (AIEgens) from spirocyclic structures highlights the potential for creating advanced materials with applications in optics and electronics. researchgate.net
Integration with Artificial Intelligence (AI) for Chemical Synthesis and Discovery
Table 2: Potential AI Integration in the Lifecycle of this compound
| Stage | AI Application | Potential Impact | Ref |
| Route Design | Predictive Retrosynthesis | Identifies novel, more efficient, and sustainable synthetic pathways. Reduces planning time from days to minutes. | researchgate.netelsevier.com |
| Reaction Optimization | Predictive Modeling | Forecasts reaction yields and side products; suggests optimal conditions (temperature, solvent, catalyst). | researchgate.net |
| Automated Synthesis | Robotic Platform Control | Enables automated, high-throughput production of the compound and its analogues for screening. | pioneeringminds.comdrugtargetreview.com |
| Discovery | Virtual Screening | Simulates the interaction of virtual derivatives with biological targets to prioritize synthesis. | ontosight.ai |
Expansion of Chemical Libraries for High-Throughput Screening Initiatives
This compound is considered a highly valuable building block for creating libraries of diverse compounds for high-throughput screening (HTS). sigmaaldrich.comlookchem.com HTS is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds against a biological target. The success of HTS depends on the quality and diversity of the chemical libraries used.
Spirocyclic scaffolds are particularly sought after because their defined three-dimensional structures allow for a more precise and varied presentation of functional groups in space compared to flat molecules. sigmaaldrich.com This can lead to improved binding affinity and selectivity for biological targets. The 5-Oxa-2-azaspiro[3.4]octane core provides multiple "exit vectors" or points for chemical modification, allowing for the creation of a large family of related but distinct molecules. sigmaaldrich.com
Commercial suppliers already offer a number of analogues based on this scaffold, demonstrating its utility as a starting point for library synthesis. molport.com Future work will focus on expanding this chemical space by developing synthetic routes to introduce an even wider array of functional groups at different positions on the spirocyclic core. The ketone at position 7 is a versatile handle that can be transformed into other functionalities, such as alcohols or amines, further diversifying the library. lookchem.com By systematically modifying the core structure, chemists can generate extensive libraries that thoroughly probe the chemical space around the 5-Oxa-2-azaspiro[3.4]octane motif, increasing the probability of discovering novel bioactive compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
